molecular formula C19H20N2O2S2 B4995134 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B4995134
M. Wt: 372.5 g/mol
InChI Key: ANOJDJNLPCXSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed that the compound works by inducing apoptosis, or programmed cell death, in cancer cells. This process is thought to be mediated by the activation of caspase enzymes and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another potential direction is in the study of the compound's anti-inflammatory and antioxidant properties, which could have implications for the treatment of a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with N-(1-phenylethyl)acetamide in the presence of a catalyst. The reaction is typically carried out under reflux conditions and can take several hours to complete. The resulting product is purified using standard chromatographic techniques.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide has been studied for its potential applications in a range of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit cytotoxic effects against several different types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-3-23-15-9-10-16-17(11-15)25-19(21-16)24-12-18(22)20-13(2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJDJNLPCXSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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